molecular formula C17H15ClO2 B6346422 (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354942-23-6

(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346422
CAS No.: 1354942-23-6
M. Wt: 286.8 g/mol
InChI Key: REWZUIUKHVDXSS-ZHACJKMWSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of both a 3-chlorophenyl and a 2-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl rings can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWZUIUKHVDXSS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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